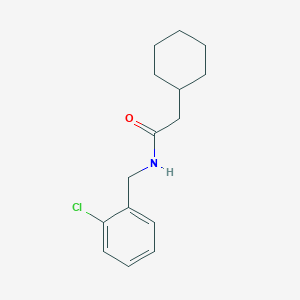![molecular formula C17H17ClN2O3 B5843815 N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck & Co. in the early 1990s and has since been used in scientific research to better understand the role of the D4 receptor in various physiological and pathological processes.
Mecanismo De Acción
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide binds selectively to the D4 receptor, blocking its activation by dopamine. This results in a decrease in the activity of neurons that express the D4 receptor, which in turn affects various physiological and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide can have a number of biochemical and physiological effects, depending on the specific system being studied. For example, in the central nervous system, N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been shown to modulate the release of dopamine and other neurotransmitters, as well as affect synaptic plasticity and gene expression. In the cardiovascular system, N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been shown to affect blood pressure and heart rate, while in the immune system, it has been shown to modulate the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide in lab experiments is its selectivity for the D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine on the D4 receptor.
Direcciones Futuras
There are several future directions for research involving N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide. One area of interest is the role of the D4 receptor in the development and treatment of psychiatric disorders such as schizophrenia and ADHD. Another area of interest is the potential therapeutic use of D4 receptor antagonists in the treatment of addiction and substance abuse disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide on various systems in the body.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-amino-5-chlorobenzamide to form N-(2-chloro-5-methoxybenzoyl)-2-amino-5-chlorobenzamide. This intermediate is then reacted with propionyl chloride and ammonium acetate to yield N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the D4 receptor in various physiological and pathological processes. For example, studies have shown that the D4 receptor is involved in the regulation of mood, cognition, and reward, and may play a role in the development of certain psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-16(21)19-11-8-9-13(18)14(10-11)20-17(22)12-6-4-5-7-15(12)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFDXKTQNDQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)


![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)





![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
